tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate
Overview
Description
“tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate” is a chemical compound with the molecular formula C13H16ClNO3 . It is also known by other names such as “tert-butyl N-[4-(2-chloroacetyl)phenyl]carbamate” and "[4-(2-Chloro-acetyl)-phenyl]-carbamic acid tert-butyl ester" .
Molecular Structure Analysis
The molecular weight of “tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate” is 269.72 g/mol . The InChI string representation of its structure isInChI=1S/C13H16ClNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17)
. The compound has a complexity of 304 . Physical And Chemical Properties Analysis
“tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate” has a XLogP3-AA value of 2.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a topological polar surface area of 55.4 Ų .Scientific Research Applications
Application in Cancer Research
Specific Scientific Field
This compound has been used in the field of cancer research, specifically in the development of novel binder drug conjugates (ADCs).
Summary of the Application
The compound is used in the creation of ADCs, which are designed for the treatment and/or prophylaxis of diseases, particularly hyperproliferative and/or angiogenic disorders such as cancer .
Methods of Application or Experimental Procedures
While the exact methods of application or experimental procedures are not detailed in the source, typically, the creation of ADCs involves the conjugation of a cytotoxic drug to a monoclonal antibody via a chemical linker. The antibody is designed to target a specific antigen on the surface of cancer cells, allowing for targeted delivery of the cytotoxic drug.
Results or Outcomes
The results or outcomes of this application are not specified in the source. However, the goal of such research is typically to develop more effective and targeted treatments for cancer.
Application in Alzheimer’s Disease Research
Specific Scientific Field
This compound has been used in the field of neurology, specifically in research related to Alzheimer’s disease.
Summary of the Application
The compound, referred to as M4 in the study, was assessed for its ability to prevent astrocyte cell death induced by Aβ 1-42, a peptide involved in the pathogenesis of Alzheimer’s disease .
Methods of Application or Experimental Procedures
The study involved in vitro studies to assess whether M4 could prevent astrocyte cell death. Additionally, the ability of the M4 compound to inhibit amyloidogenesis was investigated using a scopolamine AD-like model in vivo .
properties
IUPAC Name |
tert-butyl N-[4-(2-chloroacetyl)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h4-7H,8H2,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUGFBYCRGFMND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-(2-chloroacetyl)phenyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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